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Introduction

CG428 is a potent and selective first-in-class degrader of Tropomyosin Receptor Kinase (TRK).
[1][2][3][4][5] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional
molecule that induces the degradation of a target protein through the ubiquitin-proteasome
system.[1][2][5] CG428 specifically targets the TPM3-TRKA fusion protein, an oncogenic driver
in various cancers, including colorectal carcinoma.[1][2][5] These application notes provide a
summary of the in vitro activity of CG428 and detailed protocols for its use in cell-based
assays.

Mechanism of Action

CG428 is designed to simultaneously bind to the TRKA kinase domain and the E3 ubiquitin
ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the
TPM3-TRKA fusion protein, marking it for degradation by the proteasome. The degradation of
TPM3-TRKA leads to the inhibition of downstream signaling pathways, such as the PLCy1
pathway, and subsequently suppresses cancer cell growth.[1][2][5]
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Figure 1: Mechanism of action of CG428 as a TRK degrader.
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Quantitative Data Summary

The in vitro efficacy of CG428 has been evaluated in the KM12 colorectal carcinoma cell line,

which harbors the TPM3-TRKA fusion. The key quantitative metrics are summarized in the

table below.
Parameter Cell Line Value Description
Concentration for 50%
DC50 KM12 0.36 nM degradation of TPM3-
TRKA protein.
Concentration for 50%
IC50 (pPLCy1) KM12 0.33 nM inhibition of PLCy1
phosphorylation.
Concentration for 50%
IC50 (Cell Growth) KM12 2.9nM inhibition of cell
growth.
Binding affinity for
Kd (TRKA) 1 nM
TRKA.
Binding affinity for
Kd (TRKB) 28 nM
TRKB.
Binding affinity for
Kd (TRKC) 4.2 nM

TRKC.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of CG428, based on the

methodologies described in the primary literature.

Cell Culture

e Cell Line: KM12 (human colorectal carcinoma)

» Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin.
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e Culture Conditions: 37°C in a humidified atmosphere with 5% CO?2.

e Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay

This protocol is for determining the IC50 of CG428 for cell growth inhibition.
e Materials:

o KM12 cells

[e]

Complete culture medium

o

CG428 stock solution (e.g., 10 mM in DMSO)

[¢]

96-well clear bottom white plates

[¢]

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

[e]

e Procedure:

[¢]

Trypsinize and count KM12 cells.

o Seed 5,000 cells per well in 100 pL of complete medium in a 96-well plate.
o Incubate overnight to allow for cell attachment.

o Prepare serial dilutions of CG428 in complete medium.

o Add 100 pL of the diluted CG428 to the respective wells. Include a vehicle control (DMSO)
and a no-cell control (medium only).

o Incubate the plate for 72 hours at 37°C.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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o Add 100 pL of CellTiter-Glo® reagent to each well.

o Mix on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure luminescence using a plate-reading luminometer.

o Calculate the IC50 value by plotting the percentage of cell viability against the log
concentration of CG428 and fitting the data to a four-parameter logistic curve.

Western Blot for TPM3-TRKA Degradation

This protocol is for determining the DC50 of CG428.
o Materials:
o KM12 cells
o 6-well plates
o CG428 stock solution
o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay kit
o SDS-PAGE gels and running buffer
o Transfer buffer and PVDF membrane
o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
o Primary antibodies (e.g., anti-TRKA, anti-f3-actin)
o HRP-conjugated secondary antibody

o Enhanced chemiluminescence (ECL) substrate
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o Imaging system
» Procedure:
o Seed KM12 cells in 6-well plates and grow to 70-80% confluency.
o Treat cells with various concentrations of CG428 for a specified time (e.g., 24 hours).
o Wash cells with ice-cold PBS and lyse with RIPA buffer.

o Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to
pellet cell debris.

o Determine the protein concentration of the supernatant using the BCA assay.

o Normalize protein concentrations and prepare samples with Laemmli buffer.

o Separate 20-30 pg of protein per lane on an SDS-PAGE gel.

o Transfer the proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-TRKA) overnight at 4°C.
o Wash the membrane three times with TBST.

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane three times with TBST.

o Add ECL substrate and visualize the protein bands using an imaging system.

o Re-probe the membrane with a loading control antibody (e.g., anti-B-actin).

o Quantify the band intensities and calculate the DC50 value.

PLCyl1 Phosphorylation Assay
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This protocol is for determining the IC50 of CG428 for the inhibition of PLCy1 phosphorylation.
o Materials:
o KM12 cells

CG428 stock solution

[e]

[e]

Lysis buffer for phospho-proteins

(¢]

Primary antibodies (anti-phospho-PLCy1, anti-total-PLCy1)

Other materials as for Western Blot.

[¢]

e Procedure:

[e]

Follow the procedure for Western Blotting (steps 1-5).

o Itis recommended to starve the cells in serum-free media for a few hours before treatment
to reduce basal phosphorylation levels.

o Treat cells with different concentrations of CG428 for a shorter duration (e.g., 2-4 hours).
o Proceed with SDS-PAGE, protein transfer, and membrane blocking as described above.
o Incubate the membrane with the anti-phospho-PLCy1 primary antibody.

o After visualization, the membrane can be stripped and re-probed with an antibody against
total PLCy1 to confirm equal protein loading.

o Quantify the band intensities of phospho-PLCy1 relative to total PLCy1.
o Calculate the IC50 for phosphorylation inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of CG428.
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Figure 2: General workflow for in vitro testing of CG428.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Item - Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase
Degraders - figshare - Figshare [figshare.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15620550?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620550?utm_src=pdf-body
https://www.benchchem.com/product/b15620550?utm_src=pdf-custom-synthesis
https://figshare.com/articles/journal_contribution/Discovery_of_First-In-Class_Potent_and_Selective_Tropomyosin_Receptor_Kinase_Degraders/13100162?backTo=/collections/_/5176625
https://figshare.com/articles/journal_contribution/Discovery_of_First-In-Class_Potent_and_Selective_Tropomyosin_Receptor_Kinase_Degraders/13100162?backTo=/collections/_/5176625
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

2. pubs.acs.org [pubs.acs.org]

3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders
- PubMed [pubmed.ncbi.nim.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for In Vitro CG428
Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620550#protocol-for-cg428-treatment-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01528
https://pubmed.ncbi.nlm.nih.gov/33058680/
https://pubmed.ncbi.nlm.nih.gov/33058680/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c01342
https://www.researchgate.net/publication/346272233_Discovery_of_First-In-Class_Potent_and_Selective_Tropomyosin_Receptor_Kinase_Degraders
https://www.benchchem.com/product/b15620550#protocol-for-cg428-treatment-in-vitro
https://www.benchchem.com/product/b15620550#protocol-for-cg428-treatment-in-vitro
https://www.benchchem.com/product/b15620550#protocol-for-cg428-treatment-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

